Cas no 1338247-84-9 (3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid)

3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-4,5,6,7-tetrahydro-1H-indazol-6-carboxylic acid
- 1H-Indazole-6-carboxylic acid, 4,5,6,7-tetrahydro-3-methyl-
- 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
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- MDL: MFCD20486922
- Inchi: 1S/C9H12N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h6H,2-4H2,1H3,(H,10,11)(H,12,13)
- InChI Key: KSSBKFVAXPDBQB-UHFFFAOYSA-N
- SMILES: N1C2=C(CCC(C(O)=O)C2)C(C)=N1
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-8198673-0.1g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 0.1g |
$804.0 | 2025-02-21 | |
Enamine | EN300-8198673-0.5g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 0.5g |
$877.0 | 2025-02-21 | |
Enamine | EN300-8198673-0.25g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 0.25g |
$840.0 | 2025-02-21 | |
Enamine | EN300-8198673-10.0g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 10.0g |
$3929.0 | 2025-02-21 | |
Enamine | EN300-8198673-0.05g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 0.05g |
$768.0 | 2025-02-21 | |
Enamine | EN300-8198673-1g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 1g |
$914.0 | 2023-09-02 | ||
Enamine | EN300-8198673-5g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 5g |
$2650.0 | 2023-09-02 | ||
Enamine | EN300-8198673-10g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 10g |
$3929.0 | 2023-09-02 | ||
Enamine | EN300-8198673-2.5g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 2.5g |
$1791.0 | 2025-02-21 | |
Enamine | EN300-8198673-5.0g |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid |
1338247-84-9 | 95.0% | 5.0g |
$2650.0 | 2025-02-21 |
3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid Related Literature
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
Additional information on 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid
3-Methyl-4,5,6,7-Tetrahydro-1H-Indazole-6-Carboxylic Acid: A Comprehensive Overview
The compound 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid, also known by its CAS number 1338247-84-9, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the carboxylic acid group at position 6 and the methyl substituent at position 3 introduces unique chemical properties and functional versatility to this molecule.
Recent studies have highlighted the importance of indazole derivatives in drug discovery, particularly in the development of anti-inflammatory agents, antimicrobial compounds, and cancer therapeutic agents. The tetrahydroindazole moiety in this compound adds an additional layer of complexity by introducing a saturated ring system, which can influence the molecule's stability, solubility, and bioavailability. This makes it an attractive candidate for researchers exploring novel drug delivery systems and targeted therapies.
The synthesis of 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid involves a multi-step process that typically begins with the preparation of the indazole core. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the construction of the methyl-substituted indazole framework with high yield and purity.
In terms of biological activity, this compound has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit certain enzymes associated with inflammatory pathways, suggesting its potential as a novel anti-inflammatory agent. Additionally, research into its antimicrobial properties has revealed moderate activity against Gram-positive bacteria, which could be further optimized through structural modifications.
The application of computational chemistry tools has greatly enhanced our understanding of the molecular interactions governing the activity of this compound. Quantum mechanical calculations have provided insights into the electronic structure and reactivity profiles, while molecular docking studies have elucidated potential binding modes with target proteins. These findings are paving the way for rational drug design strategies aimed at improving the potency and selectivity of this compound.
In conclusion, 3-methyl-4,5,6,7-tetrahydro-1H-indazole-6-carboxylic acid represents a valuable addition to the arsenal of bioactive molecules being explored for therapeutic applications. Its unique chemical structure and promising biological profile make it an intriguing subject for further research. As advancements in synthetic methodologies and computational modeling continue to evolve, this compound holds great promise for contributing to the development of innovative medicines and materials.
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